

A Comparative Guide to the Mass Spectrometry Analysis of 19,20-Epoxychochalasin D

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Compound of Interest

Compound Name: 19,20-Epoxychochalasin D

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This guide provides an objective comparison of the mass spectrometry analysis of **19,20-Epoxychochalasin D** and its widely studied alternative, Cytochalasin D. The information herein is supported by experimental data from peer-reviewed literature to aid in the identification and characterization of these potent cytoskeletal inhibitors.

Mass Spectrometry Data Comparison

The analysis of **19,20-Epoxychochalasin D** and Cytochalasin D by mass spectrometry reveals key similarities and differences crucial for their distinction. High-resolution mass spectrometry (HRESIMS) is essential for determining the precise molecular formula, while tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns for structural confirmation.

Cytochalasins derived from phenylalanine, such as the two compounds compared here, typically exhibit common fragment ions. These include the tropylium ion at m/z 91 ($[C_7H_7]^+$) and a fragment corresponding to the phenylalanine moiety at m/z 120 ($[C_8H_{10}N]^+$)^{[1][2]}. Another diagnostic ion for phenylalanine-containing cytochalasins has been noted at m/z 146.

Below is a summary of the key mass spectrometry data for **19,20-Epoxychochalasin D** and Cytochalasin D.

Parameter	19,20-Epoxychocthalasin D	Cytochalasin D
Molecular Formula	C ₃₀ H ₃₇ NO ₇	C ₃₀ H ₃₇ NO ₆
Molecular Weight	523.62 g/mol	507.63 g/mol
Observed [M+H] ⁺ (HRESIMS)	m/z 524.2837	m/z 508.27
Characteristic Fragment Ions (MS/MS)	m/z 91, 120	m/z 91, 120, 146

Experimental Protocols

The following is a generalized protocol for the analysis of cytochalasins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methods reported for the analysis of 19,20-Epoxychocthalasin C, a closely related analog[3][4].

Sample Preparation (from cell culture)

- Cell Lysis: Harvest cells after treatment and lyse them using a suitable buffer.
- Extraction: Extract the metabolites from the cell lysate using an organic solvent such as ethyl acetate or a methanol/acetonitrile mixture. Vortex thoroughly.
- Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
- Drying: Carefully collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

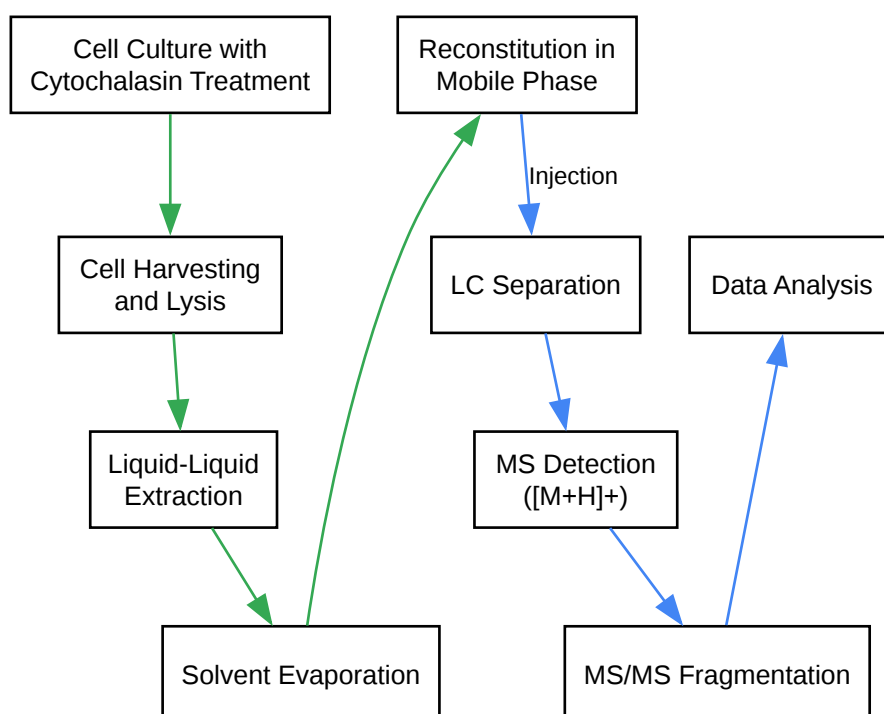
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Range: m/z 100-1000.
 - MS/MS Analysis: Product ion scan of the protonated molecules ($[M+H]^+$).
 - Collision Energy: A fixed collision energy (e.g., 30 eV) is often used for fragmentation[4].

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of cytochalasins from a biological matrix.

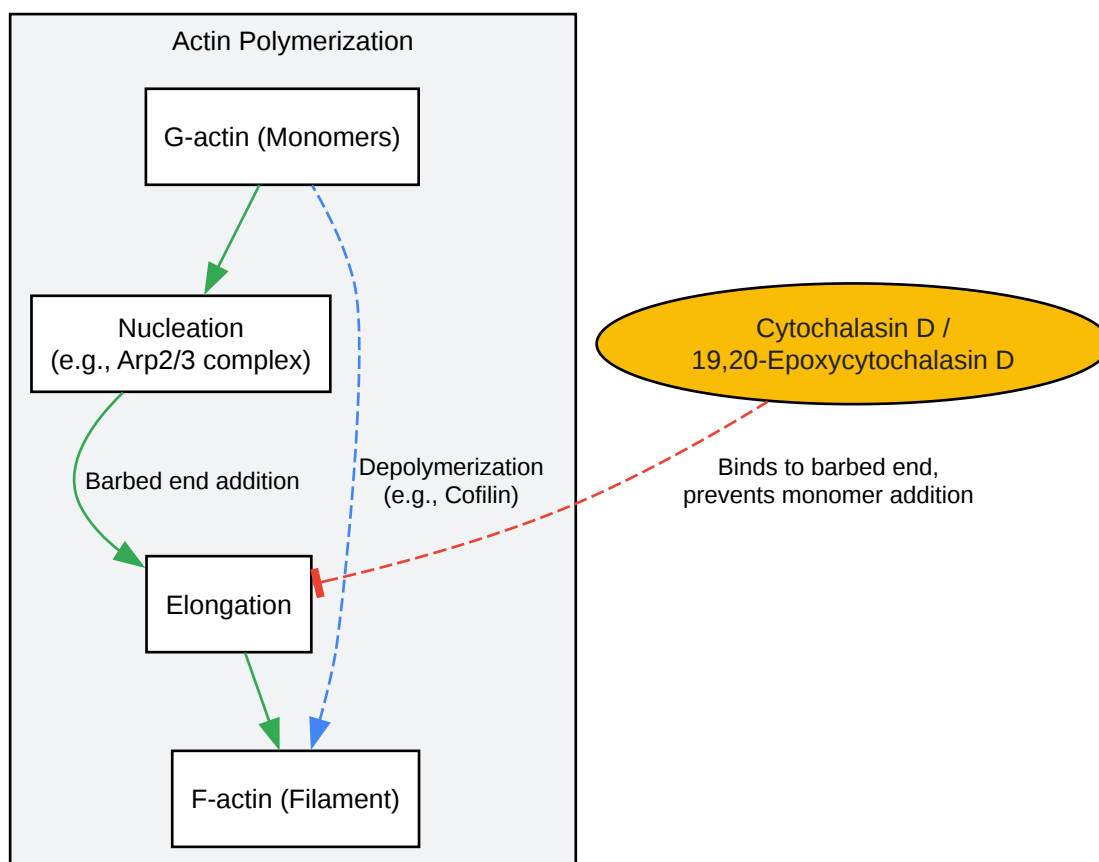


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Experimental workflow for cytochalasin analysis.

Signaling Pathway: Disruption of Actin Polymerization

Cytochalasins exert their biological effects primarily by disrupting actin polymerization, a fundamental process for cell motility, division, and maintenance of cell shape. The diagram below illustrates the actin polymerization pathway and the inhibitory action of cytochalasins.



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Inhibition of actin polymerization by cytochalasins.

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